Cas no 1805237-31-3 (Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate)

Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. The presence of reactive functional groups—bromomethyl and difluoromethyl—enables selective modifications, facilitating the construction of complex heterocyclic frameworks. The ester moiety offers further derivatization potential, while the amino group enhances nucleophilic reactivity. This compound is particularly valuable in the development of fluorinated active ingredients, leveraging the stability and bioavailability imparted by the difluoromethyl group. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and crop protection research. Proper handling is advised due to the bromomethyl group's reactivity.
Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate structure
1805237-31-3 structure
Product name:Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate
CAS No:1805237-31-3
MF:C9H9BrF2N2O2
Molecular Weight:295.080768346787
CID:4856976

Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate
    • インチ: 1S/C9H9BrF2N2O2/c1-16-9(15)4-2-5(7(11)12)8(13)14-6(4)3-10/h2,7H,3H2,1H3,(H2,13,14)
    • InChIKey: ZXMQCZALGMTQPC-UHFFFAOYSA-N
    • SMILES: BrCC1C(C(=O)OC)=CC(C(F)F)=C(N)N=1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 256
  • トポロジー分子極性表面積: 65.2
  • XLogP3: 1.6

Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029065020-1g
Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate
1805237-31-3 97%
1g
$1,475.10 2022-04-01

Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate 関連文献

Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylateに関する追加情報

Research Briefing on Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate (CAS: 1805237-31-3)

Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate (CAS: 1805237-31-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel pharmaceuticals targeting infectious diseases and cancer. Recent studies have highlighted its utility in the construction of heterocyclic scaffolds, which are pivotal in drug discovery due to their diverse pharmacological properties. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic implications.

The compound's structural features, including the bromomethyl and difluoromethyl groups, make it a versatile building block for medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of potent kinase inhibitors, showcasing its role in modulating enzyme activity. The research team employed cross-coupling reactions to functionalize the pyridine core, achieving high yields and selectivity. These findings underscore the compound's significance in the development of targeted therapies for oncology.

In addition to its applications in kinase inhibitor development, Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate has been investigated for its potential in antimicrobial drug design. A recent preprint on BioRxiv detailed its incorporation into novel quinolone derivatives, which exhibited broad-spectrum activity against drug-resistant bacterial strains. The study emphasized the compound's role in enhancing membrane permeability and overcoming efflux pump-mediated resistance, a critical challenge in antibiotic development.

Mechanistic studies have also explored the compound's reactivity profile. Quantum chemical calculations and experimental data published in Organic Letters (2024) revealed that the difluoromethyl group significantly influences the electronic properties of the pyridine ring, facilitating nucleophilic substitutions at the bromomethyl site. This insight has paved the way for more efficient synthetic routes and the design of analogs with improved pharmacokinetic properties.

Looking ahead, the pharmaceutical industry is increasingly leveraging this intermediate for the development of next-generation therapeutics. Several patents filed in 2024 highlight its use in PROTAC (Proteolysis Targeting Chimera) technology, where it serves as a linker moiety to degrade disease-causing proteins. These innovations align with the growing demand for precision medicine and targeted degradation strategies in oncology and neurodegenerative diseases.

In conclusion, Methyl 2-amino-6-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxylate (CAS: 1805237-31-3) continues to be a cornerstone in medicinal chemistry, enabling breakthroughs in drug discovery. Its multifaceted applications—from kinase inhibitors to antimicrobials and PROTACs—demonstrate its enduring relevance in addressing unmet medical needs. Future research should focus on optimizing its synthetic accessibility and expanding its therapeutic scope through innovative structural modifications.

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